molecular formula C7H5ClOS B129335 O-Phenyl chlorothioformate CAS No. 1005-56-7

O-Phenyl chlorothioformate

Cat. No.: B129335
CAS No.: 1005-56-7
M. Wt: 172.63 g/mol
InChI Key: KOSYAAIZOGNATQ-UHFFFAOYSA-N
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Description

O-Phenyl chlorothioformate, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClOS and its molecular weight is 172.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Solvolytic Reactions

O-Phenyl chlorothioformate (PhSCOCl) exhibits significant behavior in solvolytic reactions, particularly in the context of sulfur for oxygen substitution in chloroformate esters. It shares similarities with phenyl chlorothionoformate (PhOCSCl) in terms of reaction rates in a given solvent. The behavior of these compounds shows a dichotomy, with the addition-elimination (A-E) pathway favored in solvents like ethanol-water and ionization mechanism preferred in aqueous solvents rich in fluoroalcohol. This dichotomy in behavior emphasizes the critical role of this compound in understanding the solvolytic behavior of chloroformate and related compounds (D’Souza & Kevill, 2014).

2. Photoreactivity Studies

This compound contributes significantly to photoreactivity studies, especially in the context of aryl chlorides with oxygen. It's involved in primary photochemical reactions like the homolytic cleavage of the C–Cl bond, leading to radical pairs. Understanding its behavior in different solvents, like non-polar and polar, and its interaction with oxygen to form phenylperoxyl radicals provides insights into complex reaction mechanisms in photoreactivity studies (Silva, Jockusch, & Turro, 2009).

3. Synthesis and Catalytic Applications

This compound plays a crucial role in synthesis and catalytic applications. For instance, it's used in the simplified synthesis of Takemoto’s catalyst. The process involves condensation and substitution reactions, highlighting its importance in the creation of catalysts used in various synthetic chemical reactions (Berkessel & Seelig, 2009).

Mechanism of Action

Target of Action

O-Phenyl Carbonochloridothioate, also known as O-Phenyl chlorothioformate or Phenyl chlorothionocarbonate, is primarily used in the preparation of bicyclic thymidine analogs . These analogs act as selective inhibitors for thymidine monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) .

Mode of Action

The compound interacts with its targets through a process known as thiocarbonylation . This process involves the addition of a thiocarbonyl group to unprotected thymine nucleosides . The result is the formation of phenoxythiocarbonyl esters of protected ribonucleosides .

Biochemical Pathways

The biochemical pathways affected by O-Phenyl Carbonochloridothioate involve the synthesis of bicyclic thymidine analogs . These analogs inhibit the action of thymidine monophosphate kinase, an enzyme crucial for the survival and proliferation of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of O-Phenyl Carbonochloridothioate’s action is the inhibition of thymidine monophosphate kinase in Mycobacterium tuberculosis . This inhibition disrupts the bacterium’s ability to synthesize DNA, thereby inhibiting its growth and proliferation .

Action Environment

The action of O-Phenyl Carbonochloridothioate can be influenced by environmental factors such as temperature and moisture. The compound has a melting point of 51°C and a boiling point of 81-83°C at 6 mmHg . It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . These properties suggest that the compound’s action, efficacy, and stability could be affected by changes in temperature and humidity.

Safety and Hazards

O-Phenyl chlorothioformate is classified as a combustible liquid (Category 4, H227) and causes severe skin burns and eye damage (Skin Corr. 1B, H314; Serious eye damage, Category 1, H318) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Properties

IUPAC Name

O-phenyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSYAAIZOGNATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143349
Record name Phenyl thioxochloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-56-7
Record name Phenyl chlorothionoformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl thioxochloroformate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phenyl chlorothioformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103
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Record name Phenyl thioxochloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl thioxochloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.488
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Phenyl chlorothioformate

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